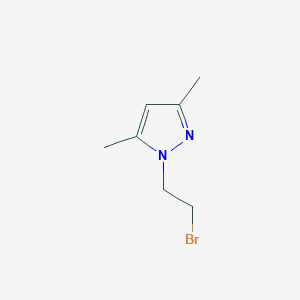

1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole

Description

Significance as a Foundation for Molecular Design in Advanced Synthetic Disciplines

The pyrazole (B372694) nucleus is a prominent scaffold in medicinal chemistry, found in various therapeutic agents. nih.govmdpi.com Derivatives of pyrazole are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comglobalresearchonline.net 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole serves as an essential starting material for developing novel compounds with potential therapeutic applications. smolecule.com

The presence of the reactive bromoethyl group allows for extensive molecular modification. smolecule.com This functional group enables chemists to introduce a variety of other substituents and build more elaborate molecular architectures. This adaptability makes it a valuable tool in drug discovery and development, where it can be used as a lead compound for creating new drugs targeting infectious diseases or cancer. smolecule.com Researchers have utilized this compound to synthesize new pyrazole derivatives, demonstrating its utility in modifying and potentially enhancing anticancer activity.

Distinctive Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of this compound is dictated by its unique structural components: the aromatic pyrazole ring, the two methyl groups, and the bromoethyl side chain. smolecule.com The pyrazole ring itself provides a stable aromatic core. The most significant feature for reactivity is the bromoethyl group. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack.

This reactivity allows the compound to undergo several key transformations:

Nucleophilic Substitution: The bromoethyl group can be readily substituted by a wide range of nucleophiles, such as amines, thiols, and alkoxides. smolecule.com This reaction is fundamental to its role as a synthetic intermediate, enabling the attachment of diverse functional groups.

Alkylation: The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in other molecules. smolecule.com This property is crucial for its potential biological mechanism of action, which may involve the inhibition of enzyme activity or the disruption of cellular processes. smolecule.com

Elimination Reactions: Under appropriate basic conditions, the compound can undergo dehydrohalogenation to form 3,5-dimethyl-1-vinylpyrazole, another valuable synthetic intermediate. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H11BrN2 |

| Molecular Weight | 203.08 g/mol |

| CAS Number | 108331-77-3 |

Role as a Precursor in Diverse Heterocyclic Synthetic Pathways

This compound is a key precursor in the synthesis of various heterocyclic systems. Its preparation typically involves the N-alkylation of 3,5-dimethylpyrazole (B48361) with an excess of 1,2-dibromoethane (B42909). chemicalbook.com Once synthesized, it serves as a versatile starting point for more complex structures.

Its role as a precursor is highlighted in several synthetic applications:

Synthesis of Chalcogenated Derivatives: It has been used to synthesize various chalcogenated (sulfur, selenium, tellurium) derivatives. publishatcj.com For instance, it can react with in-situ prepared sodium hydrogen selenide (B1212193) to form monoselenides. publishatcj.com

Formation of Vinylpyrazoles: As mentioned, dehydrohalogenation of this compound provides a route to vinylpyrazoles. nih.gov These compounds are themselves useful monomers and building blocks in polymer chemistry and further organic synthesis. nih.gov

Building Block for Complex Molecules: Its ability to undergo nucleophilic substitution makes it an ideal precursor for constructing larger, more complex molecules with potential biological activities. smolecule.com By carefully choosing the nucleophile, a wide range of functionalities can be incorporated, leading to diverse libraries of pyrazole-containing compounds for screening in drug discovery programs.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2-dibromoethane |

| This compound |

| 3,5-dimethyl-1-vinylpyrazole |

| 3,5-dimethylpyrazole |

| Amines |

| Alkoxides |

| Sodium hydrogen selenide |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAXCXHXDOAJKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444704 | |

| Record name | 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67000-35-5 | |

| Record name | 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Chemical Reactivity and Derivatization Patterns of the Bromoethyl Pyrazole Moiety

Nucleophilic Substitution Reactions at the Bromoethyl Group

The primary mode of reactivity for 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole involves the nucleophilic substitution of the bromine atom on the ethyl side chain. smolecule.com This susceptibility to attack by various nucleophiles is a cornerstone of its synthetic utility.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Imidazoles)

Nitrogen-based nucleophiles, such as amines and imidazoles, readily react with this compound to form new carbon-nitrogen bonds. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724). For instance, the reaction with sodium azide (B81097) yields the corresponding azidoethyl derivative. This transformation is significant as the resulting azide can be further elaborated, for example, through reduction to an amine or via cycloaddition reactions.

| Nucleophile | Reagent Example | Product Type | Solvent |

| Amine | Primary or Secondary Amine | N-substituted ethylpyrazole | DMSO, Acetonitrile |

| Imidazole | Imidazole | Imidazolyl-ethylpyrazole | DMSO, Acetonitrile |

| Azide | Sodium Azide | Azidoethyl-pyrazole | DMSO, Acetonitrile |

Transformations with Oxygen-Based Nucleophiles (e.g., Alkoxides)

Oxygen-based nucleophiles, particularly alkoxides like sodium methoxide, can displace the bromide to form ether linkages. smolecule.com These reactions afford methoxyethyl derivatives, demonstrating the compound's utility in synthesizing pyrazole-containing ethers. The choice of alkoxide allows for the introduction of various alkoxy groups, further diversifying the potential products.

| Nucleophile | Reagent Example | Product Type | Solvent |

| Alkoxide | Sodium Methoxide | Methoxyethyl-pyrazole | Polar Aprotic Solvents |

Interactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, such as thiols and thiocyanate (B1210189) salts, are also effective in displacing the bromoethyl group. smolecule.com For example, potassium thiocyanate reacts to form the thiocyanatoethyl derivative. These sulfur-containing pyrazole (B372694) derivatives are of interest for their potential biological activities. nih.gov

| Nucleophile | Reagent Example | Product Type | Solvent |

| Thiol | Thiol | Thioether-ethylpyrazole | Polar Aprotic Solvents |

| Thiocyanate | Potassium Thiocyanate | Thiocyanatoethyl-pyrazole | DMSO, Acetonitrile |

Regioselective Modifications of the Pyrazole Nucleus

While the bromoethyl group is the primary site of reactivity, the pyrazole ring itself can undergo regioselective modifications. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C-4 position of the pyrazole ring. publishatcj.comglobalresearchonline.net For instance, halogenation can be achieved using various reagents to introduce a halogen atom at this position. publishatcj.com Such modifications can influence the electronic properties and biological activity of the resulting molecule.

Oxidative and Reductive Transformations of the Bromoethyl Group

The bromoethyl group of this compound can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide. Conversely, reduction of the bromoethyl group can convert it to an ethyl group. smolecule.com Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are typically employed for this purpose.

| Transformation | Reagent Examples | Product Type |

| Oxidation | Hydrogen peroxide, Potassium permanganate | Aldehydes, Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Ethyl-pyrazole |

Tandem Reactions and Cyclization Processes for Novel Ring Systems (e.g., Thiazolines, Thiazines)

The reactivity of this compound lends itself to tandem reactions and cyclization processes, leading to the formation of novel heterocyclic ring systems. For example, reaction with thioamides can lead to the formation of thiazole (B1198619) derivatives. ekb.eg Similarly, intramolecular cyclization or reactions with appropriate bifunctional reagents can yield fused ring systems like thiazines. nih.govresearchgate.net These complex heterocyclic structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Comprehensive Spectroscopic and Structural Elucidation of 1 2 Bromoethyl 3,5 Dimethyl 1h Pyrazole and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound provides detailed information about the number, type, and connectivity of protons in the molecule. The characteristic chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the pyrazole (B372694) ring and the bromoethyl substituent.

The spectrum is expected to show distinct signals for the methyl groups on the pyrazole ring, the single proton on the pyrazole ring, and the two methylene (B1212753) groups of the bromoethyl side chain. The protons of the two methyl groups at positions 3 and 5 of the pyrazole ring typically appear as sharp singlets in the upfield region, around δ 2.2-2.3 ppm. publishatcj.com The proton at position 4 of the pyrazole ring gives rise to a singlet at approximately δ 5.8 ppm. chemicalbook.comchemicalbook.com

The methylene protons of the bromoethyl group are adjacent to the nitrogen of the pyrazole ring and the bromine atom, respectively, leading to two distinct triplets. The methylene protons adjacent to the pyrazole nitrogen are expected to resonate around δ 4.3 ppm, while the methylene protons attached to the bromine atom are shifted further downfield to around δ 3.6 ppm due to the deshielding effect of the electronegative bromine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (at C3 and C5) | ~2.2-2.3 | s | - |

| H (at C4) | ~5.8 | s | - |

| -N-CH₂- | ~4.3 | t | ~6-7 |

| -CH₂-Br | ~3.6 | t | ~6-7 |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the two methyl groups at positions 3 and 5 are expected to appear in the upfield region of the spectrum, typically around δ 11-14 ppm. publishatcj.com The C4 carbon of the pyrazole ring is anticipated to resonate at approximately δ 105 ppm. The substituted carbons of the pyrazole ring, C3 and C5, are expected to have chemical shifts in the range of δ 140-150 ppm.

The two methylene carbons of the bromoethyl group will have distinct signals. The carbon atom attached to the nitrogen of the pyrazole ring is expected to appear around δ 50 ppm, while the carbon atom bonded to the bromine atom will be shifted upfield to approximately δ 30 ppm due to the heavy atom effect of bromine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (at C3 and C5) | ~11-14 |

| C4 | ~105 |

| C3 and C5 | ~140-150 |

| -N-CH₂- | ~50 |

| -CH₂-Br | ~30 |

For unambiguous assignment of all proton and carbon signals, especially in more complex analogs, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling between the two methylene groups of the bromoethyl chain, confirming their connectivity. researchgate.net An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for a definitive assignment of the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The C-H stretching vibrations of the methyl and methylene groups are anticipated in the region of 2900-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring typically appear in the 1500-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1350-1450 cm⁻¹. A significant band corresponding to the C-Br stretching vibration should be observed in the lower frequency region, typically between 500 and 600 cm⁻¹. The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ confirms the substitution at the N1 position of the pyrazole ring. nist.govchemicalbook.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H stretch (alkyl) | 2900-3000 |

| C=C and C=N stretch (pyrazole ring) | 1500-1600 |

| C-N stretch | 1350-1450 |

| C-Br stretch | 500-600 |

Electronic Absorption Spectroscopy for Chromophoric Analysis (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophoric systems like the pyrazole ring. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the pyrazole ring. These transitions typically occur in the range of 200-300 nm. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the cleavage of the bromoethyl side chain. A prominent fragment would be expected from the loss of a bromine radical (•Br), resulting in a [M - Br]⁺ ion. Another characteristic fragmentation pathway would be the cleavage of the C-N bond, leading to the formation of a stable 3,5-dimethylpyrazolyl cation and a bromoethyl radical. Further fragmentation of the pyrazole ring can also occur, leading to smaller, characteristic ions. nih.govasianpubs.org

| m/z | Fragment Ion | Description |

|---|---|---|

| 203/205 | [C₇H₁₁BrN₂]⁺ | Molecular ion (M⁺) with isotopic pattern for Br |

| 124 | [M - Br]⁺ | Loss of bromine radical |

| 95 | [C₅H₇N₂]⁺ | 3,5-dimethylpyrazolyl cation |

Theoretical and Computational Chemistry Approaches to 1 2 Bromoethyl 3,5 Dimethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding information about electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. eurasianjournals.com It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

For 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole, DFT calculations would reveal key structural parameters. Studies on similar molecules, such as 3,5-dimethyl pyrazole (B372694) and other derivatives, have successfully used DFT methods like B3LYP with basis sets such as 6-311+G** to obtain accurate geometries. nih.govresearchgate.net These calculations would confirm the planarity of the pyrazole ring and the conformational preferences of the bromoethyl side chain.

Electronic properties derived from DFT, such as dipole moment and molecular electrostatic potential (MEP), are crucial for understanding the molecule's polarity and reactive sites. The MEP map visually identifies regions of electron richness (nucleophilic sites) and electron deficiency (electrophilic sites). For this compound, the nitrogen atoms of the pyrazole ring are expected to be electron-rich, while the hydrogen atoms and the region around the bromine atom would show electron deficiency.

Table 1: Illustrative Calculated Molecular Properties for a Pyrazole Derivative

| Property | Illustrative Value | Method/Basis Set |

|---|---|---|

| Total Energy | -1720.34 a.u. | B3LYP/6-311G(d,p) nih.gov |

| Dipole Moment | 6.388 Debye | DFT Calculation researchgate.net |

| C-Br Bond Length | ~1.94 Å | DFT Calculation |

| Pyrazole Ring N-N Bond Length | ~1.36 Å | X-ray Diffraction nih.gov |

Note: The values in this table are representative examples based on calculations for similar pyrazole structures and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive.

In pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO may be located on the ring or its substituents. For this compound, FMO analysis would likely show the HOMO localized on the electron-rich pyrazole ring. The LUMO is expected to have significant contributions from the bromoethyl group, particularly the antibonding σ* orbital of the C-Br bond, making it susceptible to nucleophilic attack. The HOMO-LUMO gap for similar pyrazole derivatives has been calculated to be in the range of 4-5 eV, indicating considerable stability. aimspress.comresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives

| Parameter | Illustrative Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Related to ionization potential (electron-donating ability) |

| ELUMO | -1.0 to -2.0 | Related to electron affinity (electron-accepting ability) |

| ΔE (HOMO-LUMO Gap) | 4.5 to 5.5 | Indicator of chemical stability and reactivity mdpi.comresearchgate.net |

Note: These energy values are typical for pyrazole systems and serve as an illustrative example. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

For this compound, the primary source of conformational flexibility is the rotation around the single bonds of the bromoethyl side chain. MD simulations can map the conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov Studies on other flexible pyrazolone (B3327878) derivatives have used MD simulations to understand how different linkers and substituents affect the molecule's preferred shape, which can be folded or open. bohrium.comresearchgate.net Such analysis would be crucial for understanding how this compound might interact with other molecules or biological targets.

Computational Studies of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, molecular packing is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a 3D map that partitions the crystal space, and by analyzing the distances from the surface to the nearest atoms inside and outside, one can generate a 2D "fingerprint plot." This plot provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Pyrazole

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 37.1% nih.gov |

| O···H / H···O | 31.3% nih.gov |

| Br···H / H···Br | 13.5% nih.gov |

| C···H / H···C | 10.6% nih.gov |

| Other | 7.5% |

Note: This data is from a study on a different brominated pyrazole derivative and illustrates the typical interactions that would be analyzed.

In Silico Prediction of Reactivity Pathways

In silico methods, combining quantum chemical calculations and reaction modeling, can predict the most likely pathways for chemical reactions. For this compound, a key feature is the bromoethyl group, which is a good leaving group in nucleophilic substitution reactions.

Computational models can be used to predict the reactivity of this compound with various nucleophiles. researchgate.netnih.gov By calculating the activation energies for different potential reaction pathways (e.g., SN1 vs. SN2 mechanisms), researchers can determine the most favorable conditions and products. Fukui functions, derived from DFT, can pinpoint the most reactive sites for nucleophilic and electrophilic attack. For this molecule, the carbon atom attached to the bromine is predicted to be the primary site for nucleophilic attack. Molecular docking studies, another in silico technique, can predict how this molecule might bind to the active site of an enzyme or receptor, which is crucial for drug design and discovery. nih.govresearchgate.net

Applications of 1 2 Bromoethyl 3,5 Dimethyl 1h Pyrazole in Advanced Chemical Synthesis

Scaffold for Construction of Diverse Heterocyclic Systems

The reactivity of the bromoethyl moiety in 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole makes it an excellent starting material for the synthesis of various heterocyclic compounds. This is particularly evident in its application for creating fused and substituted ring systems.

Nitrogen- and sulfur-containing heterocycles like thiazolines and thiazines are of significant interest due to their presence in many biologically active natural products. semanticscholar.org The synthesis of these derivatives often involves the reaction of a compound containing a reactive halide with a sulfur-containing nucleophile. This compound can serve as the electrophilic component in such reactions.

For instance, in a general synthetic approach, the bromoethyl group can react with a thioamide or a similar sulfur-containing nucleophile. nih.govresearchgate.net This reaction typically proceeds via a nucleophilic substitution, where the sulfur atom attacks the carbon bearing the bromine, leading to the formation of a new carbon-sulfur bond and subsequent cyclization to form the thiazoline (B8809763) or thiazine (B8601807) ring. The specific reaction conditions, such as the choice of base and solvent, can be optimized to favor the formation of the desired heterocyclic system. semanticscholar.org

The pyrazole (B372694) core of this compound can be further functionalized to create more complex, polysubstituted pyrazole frameworks. The bromoethyl group provides a handle for introducing a variety of substituents through nucleophilic substitution reactions. This allows for the systematic modification of the pyrazole scaffold, which is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.com

For example, the bromine atom can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups at the N1 position of the pyrazole ring. These reactions expand the diversity of accessible polysubstituted pyrazoles, which are known to exhibit a wide range of biological activities. researchgate.net

Precursor for Advanced Ligand Synthesis in Coordination Chemistry

The nitrogen atoms of the pyrazole ring in this compound make it an excellent precursor for the synthesis of ligands for coordination chemistry. These ligands can form stable complexes with a variety of transition metals, leading to applications in catalysis and materials science.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry, largely due to their strong σ-donating properties and steric tunability. nih.gov The pyrazole scaffold can be used to construct precursors for NHCs. The synthesis typically involves the quaternization of one of the pyrazole nitrogen atoms, followed by deprotonation to generate the free carbene.

The 2-bromoethyl group on this compound can be utilized to introduce further functionality or to anchor the resulting NHC to a support. While imidazole-based NHCs are more common, pyrazole-derived NHCs offer a different electronic and steric profile, which can lead to unique reactivity in catalytic applications. rsc.org

The pyrazole moiety is a well-established coordinating group for a variety of transition metals. researchgate.net By modifying the 2-bromoethyl group, this compound can be converted into multidentate ligands capable of forming stable chelate complexes with transition metals.

For instance, the bromoethyl group can be functionalized with other donor atoms, such as nitrogen, oxygen, or sulfur, to create bidentate or tridentate ligands. These ligands can then coordinate to metal centers like ruthenium, copper, rhenium, and technetium. The resulting metal complexes have potential applications in areas such as catalysis, imaging, and radiopharmaceuticals. The steric bulk provided by the 3,5-dimethyl groups on the pyrazole ring can influence the coordination geometry and reactivity of the metal center. wmich.edu

Intermediate in the Design and Synthesis of Bioactive Molecules

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. mdpi.comglobalresearchonline.net Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.net

This compound serves as a valuable intermediate in the synthesis of such bioactive molecules. The reactive bromoethyl group allows for the facile introduction of various pharmacophores and functional groups that can modulate the biological activity of the resulting compounds. nih.gov For example, the bromoethyl group can be used to link the pyrazole core to other heterocyclic systems or to introduce side chains that are known to interact with specific biological targets. This modular approach allows for the rapid generation of libraries of pyrazole derivatives for biological screening.

Building Blocks for Medicinal Chemistry Scaffolds

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known to be a component of numerous biologically active compounds. ingentaconnect.comresearchgate.net Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. rroij.comglobalresearchonline.net The specific compound, this compound, serves as a key intermediate for synthesizing a variety of these derivatives.

The presence of the bromoethyl group provides a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the extension of the molecule to build more elaborate chemical structures. For instance, the bromoethyl moiety can react with amines, thiols, and other nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds, leading to a diverse library of pyrazole-containing compounds.

Research has demonstrated that modifications on the pyrazole ring and its substituents can significantly influence the biological activity of the resulting molecules. The dimethyl substitution at the 3 and 5 positions of the pyrazole ring in this compound can contribute to the steric and electronic properties of the final compounds, potentially enhancing their binding affinity to biological targets.

The versatility of this building block is highlighted in the synthesis of compounds targeting a range of therapeutic areas. For example, pyrazole derivatives have been investigated for their potential as inhibitors of enzymes like cyclooxygenase (COX) and as ligands for various receptors. rroij.com The ability to readily modify the this compound structure allows medicinal chemists to systematically explore structure-activity relationships and optimize compounds for improved efficacy and selectivity.

Table 1: Examples of Medicinal Scaffolds Derived from Pyrazole Structures

| Scaffold/Drug | Therapeutic Area | Key Structural Feature |

| Celecoxib | Anti-inflammatory | Substituted pyrazole ring |

| Rimonabant | Anti-obesity (withdrawn) | Substituted pyrazole ring |

| Crizotinib | Anticancer | Pyrazole fused with other rings |

| Ruxolitinib | Anticancer, Anti-inflammatory | Pyrrolo[2,3-d]pyrimidine core with pyrazole substituent |

Contribution to Agrochemical Compound Development

Beyond pharmaceuticals, pyrazole derivatives play a significant role in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. royal-chem.comresearchgate.net The pyrazole moiety is a common feature in a number of commercially successful crop protection products. researchgate.net The compound this compound serves as a valuable precursor for the synthesis of novel agrochemical candidates.

The development of new pesticides often involves the creation of molecules that can effectively target specific biological pathways in pests or weeds while exhibiting low toxicity to crops and non-target organisms. The structural features of this compound, particularly the reactive bromoethyl group, enable chemists to introduce toxophoric groups or moieties that enhance the compound's herbicidal, insecticidal, or fungicidal activity.

For example, the pyrazole ring is a key component of several herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org By using this compound as a starting material, researchers can synthesize new HPPD inhibitors with potentially improved crop safety and a broader spectrum of weed control.

In the realm of fungicides, pyrazole-containing compounds have been shown to be effective against a variety of plant pathogens. royal-chem.com The synthesis of a potent fungicide, 1-(4-Bromo-phenyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}ethanone, highlights the utility of the 3,5-dimethyl-1H-pyrazole moiety in creating complex, biologically active molecules. nih.gov The ability to functionalize the bromoethyl group of the parent compound allows for the exploration of new chemical space and the discovery of agrochemicals with novel modes of action.

Table 2: Prominent Pyrazole-Containing Agrochemicals

| Agrochemical | Type | Mode of Action |

| Fipronil | Insecticide | GABA-gated chloride channel antagonist |

| Pyraclostrobin | Fungicide | Quinone outside inhibitor (QoI) |

| Topramezone | Herbicide | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor |

| Mesotrione | Herbicide | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor |

Catalytic Roles of 1 2 Bromoethyl 3,5 Dimethyl 1h Pyrazole Derived Systems

Utilization of Pyrazole-Based Ligands in Homogeneous Catalysis

Pyrazole-based ligands have become a cornerstone in the field of coordination chemistry and homogeneous catalysis. Their utility stems from their strong σ-donating properties, thermal and hydrolytic stability, and the ease with which their steric and electronic characteristics can be modified. Ligands derived from 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole are typically bidentate or polydentate, forming stable chelate rings with metal centers which enhances catalyst stability.

The N-heterocyclic nature of the pyrazole (B372694) ring allows it to act as a strong donor to a Lewis acidic metal center. By substituting the bromine atom on the ethyl side chain with different functional groups (e.g., diphenylphosphine, amines, or thiols), a diverse library of ligands such as N,P, N,N, or N,S donors can be synthesized. These ligands form stable complexes with various transition metals, including palladium, ruthenium, copper, and cobalt, which are active in a multitude of catalytic transformations.

A key feature of some pyrazole-based catalytic systems is the concept of metal-ligand cooperation. In certain cases, a proton-responsive site on the ligand, such as the N-H group in protic pyrazoles, can actively participate in the catalytic cycle by acting as a proton shuttle or by modifying the electron density at the metal center through deprotonation/protonation steps. This bifunctional catalysis can lead to more efficient reaction pathways for transformations like hydrogenation, dehydrogenation, and N-N bond cleavage.

Table 1: Examples of Ligand Types Derived from this compound and Their Potential Catalytic Metals

| Ligand Type | Donor Atoms | Potential Coordinating Metals | Potential Catalytic Applications |

|---|---|---|---|

| Phosphino-pyrazole | N, P | Palladium (Pd), Ruthenium (Ru), Rhodium (Rh) | Cross-coupling, Hydrogenation, Hydroformylation |

| Amino-pyrazole | N, N | Copper (Cu), Iridium (Ir), Ruthenium (Ru) | Oxidation, Atom Transfer Radical Polymerization (ATRP), Hydrogen Evolution |

| Thioether-pyrazole | N, S | Palladium (Pd), Nickel (Ni) | Cross-coupling, Polymerization |

Specific Applications in Olefin Metathesis Reactions

Olefin metathesis is a powerful organic transformation for the formation of carbon-carbon double bonds, with wide-ranging applications in polymer chemistry and complex molecule synthesis. Ruthenium-based complexes are the most prominent catalysts for these reactions. The activity and selectivity of these catalysts are heavily dependent on the ligand sphere surrounding the ruthenium center, with N-heterocyclic carbenes (NHCs) being particularly successful.

Nitrogen-donor ligands, including those derived from pyrazoles, have also been investigated for use in ruthenium-based olefin metathesis catalysts. The rationale is that tuning the electronic properties of the pyrazole ring and the nature of the chelating side arm could modulate the catalyst's initiation rate and stability. For instance, ligands derived from this compound could potentially form stable, phosphine-free ruthenium complexes. However, while the development of such catalysts is an active area of research, specific examples detailing the performance of catalysts derived directly from this compound in olefin metathesis are not extensively documented in the scientific literature. The interaction of nitrogen-containing ligands with ruthenium metathesis intermediates can be complex and sometimes lead to catalyst deactivation, presenting a challenge in ligand design.

Role in Other Organic Transformation Catalysis

Systems derived from this compound have demonstrated utility in a variety of catalytic organic transformations beyond metathesis. The versatility of the pyrazole scaffold allows for its incorporation into catalysts for oxidation, cross-coupling, and hydroamination reactions.

Oxidation Catalysis: A notable application is in the development of enzyme mimics. Researchers have synthesized 2-(3,5-dimethylpyrazol-1-yl)ethylseleno derivatives, which exhibit glutathione (B108866) peroxidase (GPx)-like catalytic activity. These compounds catalyze the reduction of hydrogen peroxide using dithiothreitol (B142953) (DTT) as a reductant. The catalytic cycle is proposed to proceed through a selenoxide intermediate, which was identified by spectroscopy. This demonstrates the potential for creating biomimetic catalysts where the pyrazole moiety serves to modulate the electronic environment of the catalytically active selenium center.

Table 2: Glutathione Peroxidase (GPx) Like Activity of 2-(3,5-dimethylpyrazol-1-yl)ethylseleno Derivatives

| Selenium Compound | Substrate | Reductant | Catalytic Outcome |

|---|---|---|---|

| (3,5-Me₂Pz)CH₂CH₂SeCN | H₂O₂ | Dithiothreitol (DTT) | Catalytic reduction of H₂O₂ |

| [(3,5-Me₂Pz)CH₂CH₂Se]₂ | H₂O₂ | Dithiothreitol (DTT) | Catalytic reduction of H₂O₂ |

Data synthesized from findings in Organic & Biomolecular Chemistry.

Cross-Coupling Reactions: Palladium complexes are workhorses for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Palladium(II) complexes bearing 1-iminothiolate-3,5-dimethylpyrazole ligands have been synthesized and characterized. These N,S-bidentate ligands form stable square-planar complexes with palladium. While the primary focus of the cited study was on their biological activity, such stable complexes are structurally analogous to intermediates in cross-coupling catalysis, suggesting their potential in reactions like Suzuki, Heck, or Sonogashira couplings.

Hydroamination Reactions: Copper-catalyzed hydroamination is an efficient method for synthesizing nitrogen-containing molecules. Pyrazoles are effective nucleophiles in these reactions. For instance, copper complexes have been used to catalyze the hydroamination of cyclopropenes with various pyrazoles, demonstrating the utility of pyrazole derivatives in C-N bond formation under mild conditions. This highlights the potential for ligands derived from this compound to be used in related copper-catalyzed transformations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium |

| Ruthenium |

| Copper |

| Cobalt |

| Rhodium |

| Iridium |

| Nickel |

| Diphenylphosphine |

| Hydrogen Peroxide |

| Dithiothreitol |

| (3,5-Me₂Pz)CH₂CH₂SeCN |

Investigation of Biological Activities and Mechanisms of Action in Vitro and Pre Clinical Studies

Elucidation of Molecular Mechanisms of Interaction with Biomolecules

The biological effects of 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole are largely attributed to its ability to interact with and modify biological macromolecules.

The presence of the 2-bromoethyl group confers alkylating properties to the molecule. This functional group can act as an electrophile, readily reacting with nucleophilic sites found in various biomolecules such as proteins and nucleic acids. This reaction involves the formation of a covalent bond, leading to the permanent modification of the target molecule. Such alkylation can disrupt the normal function of these biomolecules, which is a key mechanism for the observed biological effects.

In Vitro Antimicrobial Efficacy Assessment

The pyrazole (B372694) moiety is a common structural motif in a variety of compounds exhibiting antimicrobial properties. mdpi.com While specific data for this compound is limited, the general antimicrobial potential of related pyrazole derivatives has been documented against a range of pathogens.

Studies on various pyrazole derivatives have demonstrated a broad spectrum of antibacterial activity. For example, certain pyrazole-ciprofloxacin hybrids have shown good to excellent activity against Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.5 μg/mL. rsc.org Other pyrazole derivatives have shown inhibitory effects against E. coli and P. aeruginosa. nih.gov The mechanism of action is often believed to involve the inhibition of essential bacterial enzymes or the disruption of cell wall integrity.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives (Illustrative)

| Compound Class | Bacterium | MIC Range (µg/mL) |

|---|---|---|

| Pyrazole-Ciprofloxacin Hybrids | Staphylococcus aureus | 0.125 - 0.5 |

| Pyrazole-Thiazole Hybrids | Staphylococcus aureus | 1.9 - 7.8 |

| Aminoguanidine-derived Pyrazoles | Escherichia coli | 1 |

The antifungal potential of pyrazole-containing compounds has also been an area of significant research. Various derivatives have been synthesized and tested against clinically relevant fungal strains. For instance, certain novel pyrazole derivatives have demonstrated activity against Candida albicans and Aspergillus niger. nih.govuctm.edu The antifungal action is thought to stem from the inhibition of fungal growth and proliferation, potentially through interference with cell membrane synthesis or other vital cellular pathways.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives (Illustrative)

| Compound Class | Fungus | Activity Metric |

|---|---|---|

| Novel Pyrazole Derivative 3b | Aspergillus niger | IZD: 32.0 mm |

| Novel Pyrazole Derivative 3b | Aspergillus flavus | IZD: 30.0 mm |

Note: IZD (Inhibition Zone Diameter) and EC50 (Half maximal effective concentration) are common measures of antifungal activity. This table provides examples from different pyrazole derivatives to highlight the antifungal potential of this class of compounds, due to the lack of specific data for this compound.

In Vitro Anticancer and Cytotoxic Activity Evaluation

In vitro studies are crucial for the initial assessment of a compound's potential as a therapeutic agent. For pyrazole derivatives, these evaluations have demonstrated significant cytotoxic effects against a variety of cancer cell lines, establishing them as promising candidates for further development.

Numerous studies have documented the antiproliferative activity of various pyrazole derivatives against a broad spectrum of human cancer cell lines. nih.gov The potency and selectivity of these compounds are highly dependent on their specific molecular structure. For instance, some derivatives show high efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. mdpi.comnih.gov

Research has highlighted the cell-specific cytotoxic effects of certain pyrazoles. For example, the pyrazole derivative TOSIND was found to strongly decrease the viability of MDA-MB-231 breast cancer cells with an IC₅₀ of 17.7 ± 2.7 μM after 72 hours, while another derivative, PYRIND, was more effective against MCF7 breast cancer cells, showing an IC₅₀ of 39.7 ± 5.8 μM over the same period. nih.gov Similarly, 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant cytotoxicity against prostate cancer (PC-3) and MCF-7 cell lines, with IC₅₀ values in the micromolar range. nih.gov These findings underscore the importance of the substitution pattern on the pyrazole core for determining cell line specificity and potency.

| Compound/Derivative | Cell Line | Cancer Type | Reported IC₅₀/EC₅₀ (µM) | Source |

|---|---|---|---|---|

| TOSIND | MDA-MB-231 | Breast | 17.7 ± 2.7 | nih.gov |

| PYRIND | MCF-7 | Breast | 39.7 ± 5.8 | nih.gov |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22) | A549 | Lung | 2.82 - 6.28 | mdpi.com |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | Pancreatic | 61.7 ± 4.9 | uwc.ac.zaup.ac.za |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | Breast | 81.48 ± 0.89 | uwc.ac.zaup.ac.za |

| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29 | Colon | 3.17 - 6.77 | mdpi.com |

| 1,3,5-trisubstituted-1H-pyrazole (Compound 10d) | PC-3 | Prostate | 21.9 - 28.6 | nih.gov |

DNA is a primary target for many anticancer drugs. Pyrazole derivatives have been shown to interact with DNA, which may contribute to their cytotoxic effects. nih.govjst.go.jp Some pyrazole-based chalcones, for example, can induce DNA damage and fragmentation. nih.gov The proposed mechanism involves the binding of the compound to DNA strands through aromatic ring stacking and van der Waals forces. nih.gov

Furthermore, studies on certain 1H-pyrazole-3-carboxamide derivatives confirmed a direct interaction with DNA, suggesting this could be an alternative, off-target mechanism contributing to their antiproliferative activity. jst.go.jp One derivative, in particular, demonstrated the ability to cleave supercoiled plasmid pBR322 DNA. jst.go.jp Molecular docking studies have also supported the potential for pyrazole compounds to bind strongly with DNA. researchgate.net The ability of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones to induce DNA photocleavage has also been reported, indicating that some derivatives can damage DNA upon irradiation with light. innovareacademics.in

The anticancer activity of pyrazole derivatives is linked to multiple mechanisms of action that disrupt cancer cell growth and proliferation. nih.govresearchgate.net A significant mechanism is the induction of apoptosis (programmed cell death). This is often achieved by arresting the cell cycle at specific phases, preventing the cell from dividing. For example, certain pyrazole derivatives have been shown to induce cell cycle arrest at the S phase or G1/S phase in prostate and breast cancer cells. nih.govresearchgate.net

Another key mechanism involves the inhibition of tubulin polymerization. mdpi.comnih.gov Tubulin is a protein essential for forming microtubules, which are critical for cell division. By inhibiting its polymerization, these compounds disrupt the cell's internal skeleton, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Additionally, some pyrazoles can inhibit crucial signaling pathways and protein kinases, such as EGFR, CDKs, and VEGFR-2, that are vital for cancer cell survival and growth. nih.govmdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more potent and selective drugs. researchgate.netnih.gov For the pyrazole scaffold, SAR studies have shown that the type and position of substituents on the pyrazole ring are critical for anticancer efficacy. nih.govmdpi.com

The pyrazole core itself is a key pharmacophoric feature. nih.gov Modifications at different positions can significantly impact the compound's interaction with biological targets. For instance, SAR analyses have revealed that incorporating electron-withdrawing groups on aryl rings attached to the pyrazole core can enhance growth inhibition. mdpi.com The presence of specific functional groups can direct the compound to different cellular targets; pyrazole derivatives have been developed to inhibit a wide array of targets, including tubulin, various protein kinases (EGFR, CDK, BTK), and DNA. nih.govresearchgate.net

In the case of This compound , the key structural features are the dimethyl-substituted pyrazole ring and the 1-(2-bromoethyl) group. The dimethylpyrazole core provides a stable and versatile scaffold. The bromoethyl group is of particular interest as it can act as an alkylating agent. This reactive group can form covalent bonds with nucleophilic sites in biological macromolecules like DNA and proteins, potentially leading to enzyme inhibition or the disruption of cellular processes, which is a known mechanism for many anticancer drugs. The specific combination of the pyrazole core with this reactive side chain makes it a unique candidate for biological activity.

Future Research Trajectories and Emerging Opportunities

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The conventional synthesis of 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole involves the N-alkylation of 3,5-dimethylpyrazole (B48361) with 1,2-dibromoethane (B42909). While effective, future research is poised to develop more efficient, cost-effective, and environmentally benign methodologies.

Emerging opportunities lie in the adoption of green chemistry principles to minimize hazardous waste and energy consumption. researchgate.netresearchgate.net Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing uniform and rapid heating. researchgate.net

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. mdpi.com This approach can lead to higher purity products and is particularly advantageous for managing exothermic reactions.

Phase Transfer Catalysis (PTC): Utilizing phase transfer catalysts, such as tetrabutylammonium (B224687) chloride, could facilitate the reaction in biphasic systems, potentially at room temperature, offering milder reaction conditions and simplified workup procedures.

Sustainable Solvents and Catalysts: Investigation into the use of biodegradable solvents, recyclable catalysts, or even solvent-free reaction conditions represents a significant frontier in sustainable production. researchgate.netcitedrive.com

| Methodology | Potential Advantages for this compound Synthesis | Research Focus |

|---|---|---|

| Conventional Batch Synthesis | Well-established and understood. | Optimization of yield and purity. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. researchgate.net | Screening of reaction conditions (temperature, time, power). |

| Flow Chemistry | Enhanced safety, scalability, precise process control, higher purity. mdpi.com | Development of dedicated flow reactors and optimization of residence time and temperature. |

| Phase Transfer Catalysis | Milder reaction conditions, reduced need for anhydrous solvents, operational simplicity. | Identification of optimal catalyst and solvent systems. |

Exploration of Advanced Functionalization and Derivatization Strategies for Targeted Properties

The structure of this compound is uniquely suited for extensive functionalization. The reactive bromoethyl group serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution. This allows for the creation of a library of novel derivatives with tailored electronic, physical, and biological properties.

Future research should focus on:

Nucleophilic Substitution Reactions: The bromoethyl moiety can be readily displaced by various nucleophiles. Systematic exploration of reactions with amines, thiols, alkoxides, and azides can yield new classes of compounds with potentially enhanced biological activities, such as antimicrobial or anticancer properties. smolecule.com

Ring Functionalization: While the bromoethyl group is the primary site of reactivity, the pyrazole ring itself can be modified. Electrophilic substitution, for instance, preferentially occurs at the C4 position, allowing for the introduction of groups like nitro or halogen moieties that can further tune the molecule's properties. mdpi.com

Click Chemistry: Employing the derivatives of this compound in "click" reactions, such as copper-catalyzed azide-alkyne cycloadditions, could open pathways to complex molecular architectures, including potential drug conjugates or materials science building blocks.

| Nucleophile | Resulting Functional Group | Potential Application Area |

|---|---|---|

| Amines (R-NH₂) | Aminoethyl (-CH₂-CH₂-NH-R) | Pharmaceuticals (modification of solubility and target binding) |

| Thiols (R-SH) | Thioether (-CH₂-CH₂-S-R) | Coordination chemistry, materials science |

| Alkoxides (R-O⁻) | Ether (-CH₂-CH₂-O-R) | Medicinal chemistry (prodrugs, metabolic stability) |

| Sodium Azide (B81097) (NaN₃) | Azidoethyl (-CH₂-CH₂-N₃) | Precursor for "Click Chemistry", synthesis of triazoles |

Expansion into Materials Science and Supramolecular Chemistry Applications

The inherent structural and electronic properties of the pyrazole core suggest significant, yet largely unexplored, potential for this compound in materials science. Pyrazole derivatives are recognized for their utility in crystal engineering and their ability to form stable charge-transfer complexes. rsc.org

Emerging opportunities include:

Organic Electronics: The electronic characteristics of the pyrazole ring make its derivatives candidates for organic semiconductors and components in photovoltaic devices. Future work could involve synthesizing polymers or oligomers from this compound for these applications.

Supramolecular Assemblies: The pyrazole ring, with its hydrogen bond donor (N-H, in the parent pyrazole) and acceptor (pyridine-like nitrogen) sites, is a powerful building block in supramolecular chemistry. rsc.orgnih.gov Derivatives of this compound can be designed as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or other complex architectures with interesting properties like luminescence or porosity. rsc.orgresearchgate.net

Liquid Crystals: By attaching long alkyl chains to the pyrazole core through the bromoethyl linker, it may be possible to induce liquid crystalline phases, a property observed in other rod-like pyrazole derivatives. rsc.org

Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level

While pyrazole derivatives are known for a broad spectrum of biological activities, the specific interactions of this compound are not well-defined. ontosight.ainih.gov Future research must move beyond preliminary screenings to detailed mechanistic studies at the molecular level.

Key research trajectories include:

Covalent Targeting: The bromoethyl group is a potential alkylating agent capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins. smolecule.com Identifying the specific protein targets and understanding the kinetics and selectivity of this covalent modification is crucial. This could be a mechanism for enzyme inhibition or disruption of cellular processes. smolecule.com

Receptor and Enzyme Interaction: The pyrazole ring itself may participate in non-covalent interactions such as hydrogen bonding and π-π stacking within the active sites of enzymes or receptors. smolecule.com Computational docking studies combined with in vitro assays could identify specific biological targets, such as kinases or phosphodiesterases, which are known to be modulated by other pyrazole compounds. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the derivatives synthesized (as described in section 9.2) would establish clear SARs. This would clarify how different functional groups influence binding affinity and biological activity, guiding the design of more potent and selective compounds. researchgate.net

Application in New Catalytic Cycles and Sustainable Chemical Processes

The use of pyrazole-based ligands in catalysis is an established field, and this compound provides a scaffold for developing novel catalytic systems. researchgate.net

Future research can be directed towards:

Ligand Development: The compound and its derivatives can be explored as ligands for transition metals in various catalytic reactions. The nitrogen atoms of the pyrazole ring are excellent coordinating sites, and modifications via the ethyl linker can be used to fine-tune the steric and electronic properties of the resulting metal complexes.

Homogeneous Catalysis: These novel pyrazole-based ligands could be applied in homogeneous catalysis for processes such as cross-coupling reactions, hydrogenations, or polymerizations, potentially offering new reactivities or selectivities.

Sustainable Catalysis: Integrating these new catalysts into sustainable processes is a key goal. This includes developing recyclable catalysts, using earth-abundant metals, and designing catalytic cycles that operate in green solvents or under milder conditions, aligning with the broader push for sustainable chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves alkylation of 3,5-dimethyl-1H-pyrazole with 1,2-dibromoethane under basic conditions. Key parameters include:

- Reagent stoichiometry : A 1:1.2 molar ratio of 3,5-dimethyl-1H-pyrazole to 1,2-dibromoethane minimizes side reactions (e.g., di-alkylation) .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity, while maintaining temperatures at 60–80°C to avoid decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >90% purity. Validate via -NMR (δ 4.2–4.4 ppm for -CHBr) and LC-MS .

Q. How can spectroscopic and crystallographic techniques characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : -NMR identifies the bromoethyl group (δ 3.5–4.5 ppm for -CH-Br) and methyl substituents (δ 2.1–2.3 ppm for CH) . -NMR confirms sp hybridization of the ethyl chain (δ 30–40 ppm) .

- X-ray crystallography : Single-crystal analysis reveals planarity of the pyrazole ring and Br···H-C interactions stabilizing the crystal lattice. Bond lengths (C-Br ≈ 1.93 Å) and angles (C-C-Br ≈ 112°) align with DFT-predicted geometries .

Q. What are the critical stability considerations for storing and handling this brominated pyrazole derivative?

- Methodological Answer :

- Storage : Store at –20°C in amber vials to prevent photodegradation. Moisture-sensitive; use molecular sieves in desiccators .

- Decomposition pathways : Hydrolysis of the C-Br bond in aqueous media (t ≈ 48 hrs at pH 7). Monitor via TLC (R shift) or -NMR loss of -CHBr signals .

Advanced Research Questions

Q. How does the bromoethyl substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Mechanistic insight : The C-Br bond undergoes oxidative addition with Pd(0) catalysts, enabling coupling with arylboronic acids. DFT studies (B3LYP/6-311G(d,p)) show electron-withdrawing methyl groups lower the LUMO energy, enhancing electrophilicity at Br .

- Optimization : Use Pd(PPh) (5 mol%), KCO base, and DMF/HO (3:1) at 100°C for 12 hrs. Yields >80% confirmed by GC-MS .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural modifications alter efficacy?

- Methodological Answer :

- Cytotoxicity : MTT assays (IC determination) in cancer cell lines (e.g., HeLa), comparing with 3,5-dimethyl-1H-pyrazole controls to assess bromoethyl’s role .

- Oxidative stress : Measure TOS (Total Oxidative Stress) and TAC (Total Antioxidant Capacity) levels via colorimetric assays. Bromoethyl derivatives may increase ROS due to electrophilic Br .

Q. How can researchers resolve contradictions in reported spectroscopic data for analogous pyrazole derivatives?

- Methodological Answer :

- Case study : Discrepancies in -NMR shifts for -CHBr (δ 4.2 vs. 4.4 ppm) arise from solvent polarity (CDCl vs. DMSO-d). Standardize conditions and reference to internal TMS .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) and IR (C-Br stretch ≈ 560 cm) to confirm molecular identity .

Q. What computational methods predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- DFT modeling : Geometry optimization (B3LYP/6-31G(d)) calculates bond dissociation energies (C-Br ≈ 65 kcal/mol) and electrostatic potential maps to identify nucleophilic attack sites .

- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Methyl groups enhance hydrophobic interactions, while Br forms halogen bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.